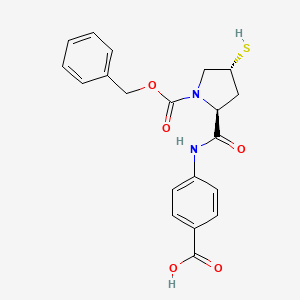
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzoic acid moiety linked to a pyrrolidine ring, which is further substituted with a benzyloxycarbonyl group and a mercapto group. The stereochemistry of the compound is defined by the (2S,4R) configuration, which plays a crucial role in its reactivity and biological activity.
準備方法
The synthesis of 4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is typically introduced using benzyl chloroformate in the presence of a base.
Attachment of the Mercapto Group: The mercapto group can be introduced via a thiol-ene reaction or by using a suitable thiol reagent.
Coupling with Benzoic Acid: The final step involves coupling the pyrrolidine derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis.
科学的研究の応用
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity. For example, the mercapto group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of enzyme activity. The benzyloxycarbonyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic pockets in proteins.
類似化合物との比較
Similar compounds to 4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid include:
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxyproline-2-carboxamido)benzoic acid: This compound has a hydroxy group instead of a mercapto group, which affects its reactivity and biological activity.
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-aminopyrrolidine-2-carboxamido)benzoic acid: This compound has an amino group instead of a mercapto group, leading to different chemical and biological properties.
4-((2S,4R)-1-((Benzyloxy)carbonyl)-4-methylpyrrolidine-2-carboxamido)benzoic acid: This compound has a methyl group instead of a mercapto group, which influences its steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity that distinguish it from similar compounds.
特性
分子式 |
C20H20N2O5S |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
4-[[(2S,4R)-1-phenylmethoxycarbonyl-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H20N2O5S/c23-18(21-15-8-6-14(7-9-15)19(24)25)17-10-16(28)11-22(17)20(26)27-12-13-4-2-1-3-5-13/h1-9,16-17,28H,10-12H2,(H,21,23)(H,24,25)/t16-,17+/m1/s1 |
InChIキー |
WCEHYMVIIWBNMP-SJORKVTESA-N |
異性体SMILES |
C1[C@H](CN([C@@H]1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3)S |
正規SMILES |
C1C(CN(C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)
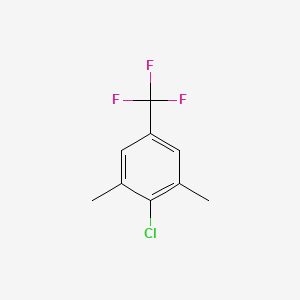
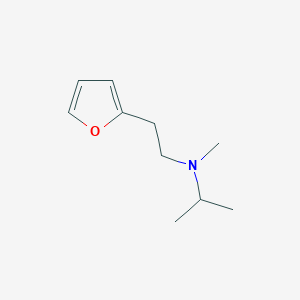
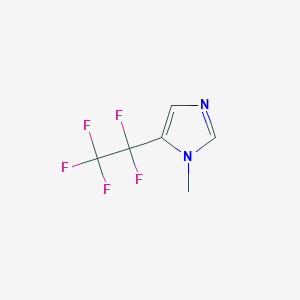

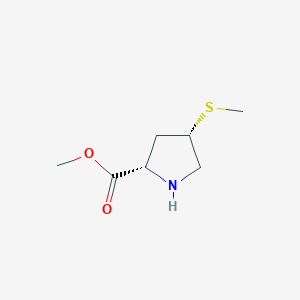

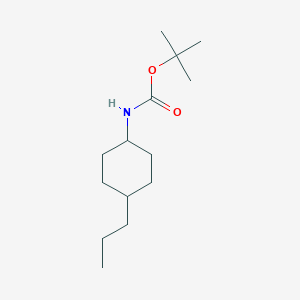
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
